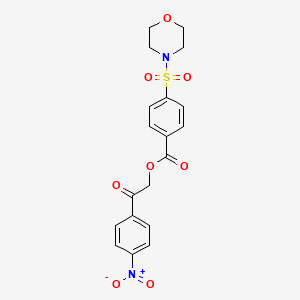![molecular formula C22H25NO3S B11062158 1-{[Dibutyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11062158.png)
1-{[Dibutyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a dibutyl(oxido)-lambda~6~-sulfanylidene group attached to an amino-anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE typically involves multiple steps, starting with the preparation of the anthraquinone core. The core can be synthesized through the Friedel-Crafts acylation of benzene derivatives with phthalic anhydride, followed by cyclization and oxidation reactions. The dibutyl(oxido)-lambda~6~-sulfanylidene group is then introduced through a series of substitution reactions, often involving the use of reagents such as dibutyl sulfide and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown that anthraquinone derivatives can inhibit cancer progression by targeting essential cellular proteins.
Industry: The compound is used in the production of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can target proteins such as kinases, topoisomerases, and telomerases, which are involved in cell proliferation and survival.
Pathways Involved: It can modulate signaling pathways related to apoptosis, cell cycle regulation, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-9,10-anthraquinone
- 1-Amino-9,10-anthraquinone
- 1,4-Dihydroxy-9,10-anthraquinone
Uniqueness
1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is unique due to its specific dibutyl(oxido)-lambda~6~-sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C22H25NO3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[[dibutyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO3S/c1-3-5-14-27(26,15-6-4-2)23-19-13-9-12-18-20(19)22(25)17-11-8-7-10-16(17)21(18)24/h7-13H,3-6,14-15H2,1-2H3 |
InChI Key |
DLHOORRYNJXWET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11062080.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11062083.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]quinoxaline-2-carboxamide](/img/structure/B11062086.png)
![5-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11062096.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B11062106.png)
![2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide](/img/structure/B11062113.png)
![1-(4-Propoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11062129.png)
![Benzamide, 4-fluoro-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11062133.png)
![ethyl [(5-{[(4Z)-4-(hydroxyimino)-2,5-dimethylpiperidin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11062151.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11062153.png)
![1,3,7-trimethyl-8-[4-methyl-2-(propan-2-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11062166.png)

![[5-(4-Fluorobenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11062171.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11062172.png)
